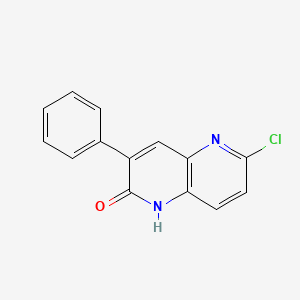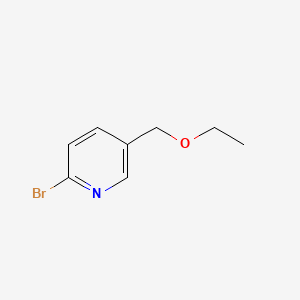
(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone . The process typically involves a condensation reaction, which results in the formation of the pyrazole ring .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a pyridine ring via a methylene bridge . The compound has been characterized by 1H, COSY, ROESY, and HSQC experiments .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Compounds derived from 1-(pyridin-2-yl)-1H-pyrazol-4-yl showed promising antimicrobial activity. For instance, a study synthesized a series of these compounds and found that most demonstrated good antimicrobial activity, particularly those with a methoxy group (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Structural and Supramolecular Chemistry
- Research into the X-ray crystal structure of a complex formed with this compound revealed insights into its structural properties. A study synthesized a triple-strand helical supramolecular complex involving tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and copper(I), exploring its 1H NMR and electronic spectroscopic properties (Lam, Cheung, Fung, & Wong, 1997).
Spectral and Structural Studies
- Spectral studies of platinum group metal complexes with 1-(pyridin-2-yl)-1H-pyrazol-4-yl derived ligands were conducted, providing structural insights. These studies confirmed that the nitrile group does not participate in complexation, acting as a free pendant group (Sairem, Anna, Wang, Das, & Kollipara, 2012).
Synthesis and Molecular Docking Analysis
- A study synthesized new derivatives containing 1-(pyridin-2-yl)-1H-pyrazol-4-yl and assessed their antibacterial and antioxidant activities. Molecular docking analysis further elucidated the potential of these compounds (Lynda, 2021).
Spin State Behaviour of Iron(II) Complex Salts
- The spin state behavior of iron(II) complex salts involving 1-(pyridin-2-yl)-1H-pyrazol-4-yl was investigated, revealing significant insights into their high-spin and mixed high:low spin state populations (Cook & Halcrow, 2015).
Coordination Polymer-Based Supercapacitors
- A study utilized a ligand based on 1-(pyridin-2-yl)-1H-pyrazol-4-yl for constructing coordination polymers, which showed enhanced capacity and photocurrent response under visible light, suggesting applications in supercapacitors (Tang, Zhang, Gong, & Lin, 2018).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, compounds targeting the fibroblast growth factor receptor (FGFR) family can affect signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also produce diverse cellular effects .
properties
IUPAC Name |
(1-pyridin-2-ylpyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-5-11-12(6-8)9-3-1-2-4-10-9/h1-6,13H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQZMHVAZGFQKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

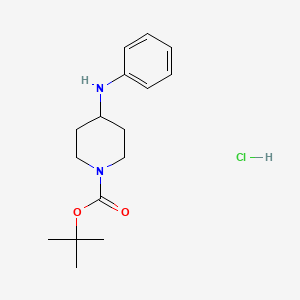

![(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B598976.png)

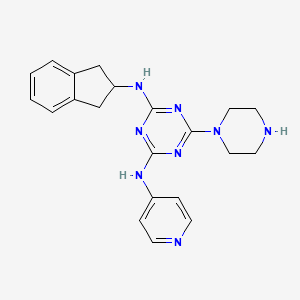

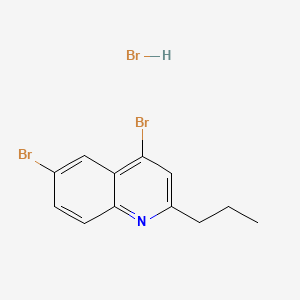
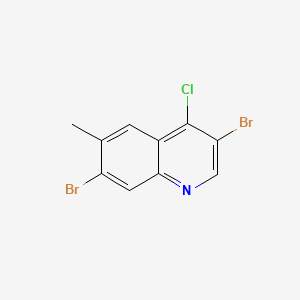


![benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B598990.png)

